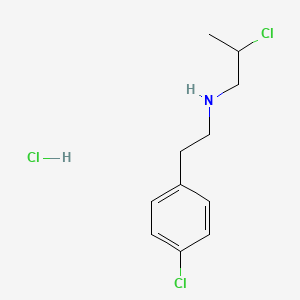

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSNVFGYXNWTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657920 | |

| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953789-37-2 | |

| Record name | Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953789-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

CAS Registry Number: 953789-37-2 (Free base), 1422266-98-3 (HCl salt)

Molecular Formula:

This guide details the synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride , a critical

Core Challenges

The synthesis presents two primary technical challenges that this guide addresses:

-

Regiocontrol: The precursor amino-alcohol must be chlorinated without excessive isomerization.

-chloroamines exist in equilibrium with reactive aziridinium ions , which can lead to a mixture of the 2-chloro (desired) and 1-chloro (isomer) products. -

Safety: The product is a potential vesicant (blistering agent) due to its alkylating capability. Stringent containment protocols are required.

Retrosynthetic Analysis & Mechanism

The most robust route involves the nucleophilic ring-opening of propylene oxide by 4-chlorophenethylamine, followed by deoxychlorination using thionyl chloride (

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway highlighting the critical aziridinium intermediate which dictates the stereochemical and regiochemical outcome.

Mechanistic Insight: The Aziridinium Equilibrium

Unlike simple alkyl halides,

-

Implication: In the presence of nucleophiles (or during hydrolysis), the ring can open at either carbon.

-

Control Strategy: To favor the 2-chloro linear product, the reaction must be maintained in highly acidic conditions (excess HCl/SOCl

) to suppress the concentration of the free amine, thereby preventing autocyclization.

Experimental Protocol

Stage 1: Synthesis of 1-((4-chlorophenethyl)amino)propan-2-ol

This step establishes the carbon skeleton via regioselective ring opening.

Reagents:

-

4-Chlorophenethylamine (1.0 equiv)[1]

-

Propylene oxide (1.2 equiv)

-

Isopropanol (Solvent, 5-10 volumes)

Procedure:

-

Charge: To a dry reactor equipped with a reflux condenser and nitrogen inlet, charge 4-chlorophenethylamine and isopropanol.

-

Addition: Cool to 0–5°C. Add propylene oxide dropwise over 30 minutes. Note: Exothermic reaction.[2]

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by TLC or HPLC (disappearance of amine).

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess propylene oxide.

-

Result: The residue is typically a viscous oil. It can be used directly in Stage 2 or purified via vacuum distillation if high purity is required.

Stage 2: Chlorination to Target Hydrochloride

Reagents:

-

Intermediate Alcohol (from Stage 1)

-

Thionyl Chloride (

, 1.5 - 2.0 equiv) -

Dichloromethane (DCM) or Chloroform (

) (anhydrous)

Procedure:

-

Dissolution: Dissolve the oily residue from Stage 1 in anhydrous DCM (10 volumes).

-

Activation: Cool the solution to 0°C.

-

Chlorination: Add

dropwise, maintaining temperature <10°C. The HCl gas evolved must be scrubbed (NaOH trap). -

Reflux: Once addition is complete, warm to reflux (40°C for DCM) for 2–4 hours. This ensures complete conversion of the chlorosulfite intermediate to the chloride.

-

Isolation:

-

Crystallization: Triturate the residue with cold Diethyl Ether or Acetone. The target compound, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl , will precipitate as a white to off-white solid.

-

Filtration: Filter under nitrogen (hygroscopic) and dry in a vacuum desiccator over

.

Process Safety & Handling

CRITICAL WARNING: This compound is a nitrogen mustard analog. It possesses alkylating properties similar to chemotherapeutic agents or vesicants.

| Hazard Class | Risk | Mitigation |

| Vesicant | Skin blistering, necrosis | Double-gloving (Nitrile/Laminate), Full face shield, Tyvek suit. |

| Genotoxicity | DNA alkylation | Handle only in a certified Fume Hood or Glovebox. Use Sodium Thiosulfate for spill decontamination. |

| Respiratory | Mucosal damage | Do not inhale dust. Use P100/HEPA respiratory protection if powder handling is open. |

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

NMR Characterization (Expected)

-

NMR (DMSO-

-

1.55 (d, 3H,

- 3.0–3.4 (m, multiplet): Methylene protons of the ethyl and propyl chains.

-

4.4–4.6 (m, 1H,

- 7.2–7.4 (m, 4H, Ar-H): Aromatic protons characteristic of the 4-chlorophenyl group.[6]

-

9.5 (br s, 2H,

-

1.55 (d, 3H,

Isomer Purity (HPLC)

A reverse-phase HPLC method is required to distinguish the 2-chloro (target) from the 1-chloro (rearranged impurity).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% TFA).

-

Differentiation: The primary chloride (isomer) typically elutes slightly later than the secondary chloride (target) due to steric accessibility differences.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the hydrochloride salt.

References

-

Mechanism of Amino Alcohol Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the

vs -

Aziridinium Ion Chemistry: D'Hooghe, M., & De Kimpe, N. (2010).[7] "Synthetic Applications of Aziridinium Ions." Current Organic Chemistry. (Detailed review of the equilibrium and reactivity of beta-chloroamines).

-

Synthesis of Analogous Phenethylamines (Lorcaserin Impurities): Pharmacompass. "2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCL | Drug Information." (Identifies the compound as a known impurity/intermediate in pharmaceutical synthesis).

-

Thionyl Chloride Protocols: Pai, N. R., et al. (2010).[8] "An efficient synthesis of neuroleptic drugs." Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.[8] (Provides analogous protocols for chlorinating secondary amino alcohols with

).

Sources

- 1. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. US2691018A - Process of chlorinating hydroxy triazines with thionyl chloride - Google Patents [patents.google.com]

- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jocpr.com [jocpr.com]

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a compound identified as an impurity of the selective serotonin 5-HT2C receptor agonist, Lorcaserin.[1] Given the absence of direct pharmacological studies on this specific molecule, this guide employs a structure-activity relationship (SAR) framework, drawing upon the well-characterized pharmacology of Lorcaserin and the broader class of phenethylamine derivatives. We hypothesize that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride primarily interacts with serotonergic systems, with a potential for broader monoaminergic activity. This document outlines the chemical properties, a proposed multi-faceted mechanism of action, and detailed experimental protocols for its empirical validation, aimed at guiding researchers in the fields of pharmacology and drug development.

Introduction and Chemical Identity

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative.[2] Its structural backbone is shared by a vast number of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic stimulants, hallucinogens, and anorectics. The defining characteristic of this compound in the public domain is its classification as "Lorcaserin Impurity B," which strongly suggests a shared synthetic pathway and potential for overlapping pharmacological targets with Lorcaserin, a known anti-obesity agent that acts as a selective serotonin 5-HT2C receptor agonist.[1][3]

The phenethylamine scaffold is a privileged structure in medicinal chemistry, and substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine group can drastically alter its pharmacological profile, including receptor affinity, selectivity, and functional activity.[4] This guide will dissect the structural features of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride to propose a testable hypothesis regarding its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride | [1] |

| CAS Number | 953789-37-2 | [1] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |

| Molecular Weight | 268.6 g/mol | [1] |

| Canonical SMILES | CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl | [1] |

| InChI Key | ARSNVFGYXNWTPK-UHFFFAOYSA-N | [1] |

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on its structural similarity to Lorcaserin and its phenethylamine core, we propose that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is likely to exhibit activity at serotonin receptors, with the potential for broader interactions with other monoamine systems.

Primary Hypothesis: Serotonergic Modulation, with a Focus on 5-HT₂ Receptors

The most compelling lead for the mechanism of action of this compound is its relationship to Lorcaserin. Lorcaserin achieves its anorectic effects through selective agonism of the 5-HT2C receptor in the hypothalamus.[3][5][6][7] This activation of pro-opiomelanocortin (POMC) neurons leads to a suppression of appetite.[5]

Given the structural parallels, it is highly probable that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride also binds to 5-HT₂ receptors. However, its selectivity profile is likely to differ from that of Lorcaserin due to its distinct structural features. While Lorcaserin has a constrained benzazepine ring system, the target compound has a more flexible N-(4-chlorophenethyl)propan-1-amine side chain. This flexibility may alter its binding affinity and selectivity for the 5-HT₂ receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).

The para-chloro substitution on the phenethyl ring is a feature known to be compatible with, and in some cases enhance, affinity for 5-HT₂ receptors.[8][9] Therefore, a primary avenue of investigation should be its binding affinity and functional activity at the 5-HT₂ receptor family.

Caption: Putative 5-HT₂C receptor signaling cascade initiated by the compound.

Secondary Hypothesis: Interaction with Monoamine Transporters

The phenethylamine scaffold is the parent structure for potent monoamine transporter inhibitors.[2] It is plausible that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, resulting in a stimulant-like effect. The specific substitutions on the molecule will determine its affinity and selectivity for these transporters.

Caption: Potential interaction with monoamine transporters.

Experimental Protocols for Elucidating the Mechanism of Action

To empirically validate the proposed mechanism of action, a systematic pharmacological characterization is required. The following protocols outline the key experiments.

Experimental Workflow

Caption: A streamlined workflow for pharmacological characterization.

Protocol: Radioligand Binding Assay for 5-HT₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of the test compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the recombinant human receptor subtypes.

-

Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]LSD (for 5-HT2B, with appropriate blockers), [³H]Mesulergine (for 5-HT2C).

-

Non-specific binding competitors (e.g., Mianserin, unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Test compound stock solution in DMSO.

-

96-well plates and filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding competitor.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Inositol Monophosphate (IP₁) Accumulation Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀) of the test compound at 5-HT₂ receptors.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₂ receptor subtypes.

-

Assay buffer (e.g., HBSS with CaCl₂, MgCl₂, and LiCl).

-

Serotonin (as a reference agonist).

-

Test compound stock solution.

-

Commercially available IP₁ HTRF assay kit.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing LiCl (to inhibit IP₁ degradation) and incubate.

-

Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of serotonin with serial dilutions of the test compound (for antagonist mode).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁-cryptate).

-

Incubate for the recommended time to allow for immunoreaction.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the HTRF ratio and plot dose-response curves to determine EC₅₀ or IC₅₀ values.

Conclusion and Future Perspectives

This guide posits that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, an impurity of Lorcaserin, likely functions as a modulator of the serotonergic system, with a primary focus on the 5-HT₂ family of receptors. Its structural characteristics also suggest a potential for interaction with monoamine transporters. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should aim to fully characterize the in vitro pharmacological profile of this compound. Should significant and selective activity be identified, in vivo studies would be warranted to investigate its effects on relevant physiological and behavioral endpoints, such as food intake, locomotor activity, and its potential for psychoactive effects. A thorough understanding of the pharmacology of this and other related impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

References

-

Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Boniface, J. J. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]

-

Kang, M. S., Park, H., Lee, H., Lee, J. H., Kim, Y., & Kim, K. M. (2021). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 29(3), 329–337. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Lorcaserin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Wikipedia contributors. (2024, January 26). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Chavda, V. P., Ajabiya, R. J., & Patel, S. S. (2013). Lorcaserin: A novel antiobesity drug. Journal of obesity & metabolic research, 1(1), 2. [Link]

-

Wikipedia contributors. (2023, December 29). Lorcaserin. In Wikipedia, The Free Encyclopedia. [Link]

-

Dalpoas, S. E., Lee, C., & Pinto, B. (2017). Lorcaserin. In Johns Hopkins Diabetes Guide. The Johns Hopkins University. [Link]

-

Lee, H., Park, H., Kang, M. S., Lee, J. H., Kim, Y., & Kim, K. M. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 29(3), 329-337. [Link]

-

Lee, J., Park, H., Lee, H., Lee, J. H., Kim, Y., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 553-560. [Link]

-

Wikipedia contributors. (2024, January 15). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

-

PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. [Link]

-

Teixeira, J., Silva, C., & Raimundo, J. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 223. [Link]

-

Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 5032-5034. [Link]

-

Serafine, K. M., & France, C. P. (2016). CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS. The Journal of pharmacology and experimental therapeutics, 357(1), 169–176. [Link]

-

Blue Ridge Poison Center. (2024, October). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. University of Virginia Health. [Link]

-

Johns Hopkins Diabetes Guide. (2017). Lorcaserin. [Link]

Sources

- 1. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Lorcaserin - Wikipedia [en.wikipedia.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lorcaserin | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

This guide provides a comprehensive technical overview of the critical considerations for the stability and storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with actionable, field-proven methodologies for assessing and maintaining the integrity of this and structurally related compounds.

Introduction: The Imperative of Stability in Research and Development

The chemical stability of a compound is a cornerstone of reliable and reproducible scientific research. For a molecule like 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, understanding its susceptibility to degradation is paramount for ensuring the accuracy of experimental results, defining its shelf-life, and developing robust formulations. This guide will delve into the theoretical and practical aspects of stability, offering a framework for its comprehensive evaluation.

While specific degradation pathways for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are not extensively documented in public literature, this guide will extrapolate from the known behavior of similar amine hydrochlorides and outline the necessary experimental steps to elucidate its unique stability profile.

Chemical Profile and General Stability

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a chemical intermediate with the molecular formula C₁₁H₁₆Cl₃N and a molecular weight of 268.6 g/mol .[1] Its structure, featuring a secondary amine, a chlorinated alkyl chain, and a chlorophenethyl group, suggests potential susceptibility to several degradation mechanisms.

As a hydrochloride salt, the compound is generally expected to be a solid with some degree of water solubility. Amine hydrochlorides are typically more stable than their free-base counterparts, as the protonation of the nitrogen atom reduces its nucleophilicity and susceptibility to oxidation. However, they are not without their vulnerabilities.

General chemical stability information for similar amine hydrochlorides indicates that they are typically stable under recommended storage conditions.[2] Key considerations include:

-

Incompatibilities: Strong oxidizing agents, strong bases, and highly acidic materials can lead to exothermic reactions and degradation.[2][3]

-

Hazardous Decomposition: Under fire conditions, decomposition can produce hazardous products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

Recommended Storage and Handling

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended based on best practices for amine hydrochlorides:

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place.[4] | Minimizes the rate of potential hydrolytic and thermal degradation reactions. |

| Atmosphere | Well-ventilated area.[4] | Prevents the accumulation of potentially harmful vapors and provides a stable atmosphere. |

| Container | Tightly sealed, original containers.[2] | Protects from moisture, oxygen, and light, which can accelerate degradation. |

| Light | Protection from UV radiation/sunlight.[5] | Light can provide the energy to initiate photolytic degradation pathways. |

| Moisture | Store in a dry environment.[4] | The compound is likely hygroscopic, and moisture can facilitate hydrolysis.[3] |

Handling Precautions: Due to the potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] Handling should be done in a well-ventilated area or under a fume hood.[2]

Elucidating Stability: The Role of Forced Degradation Studies

To determine the intrinsic stability of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a forced degradation (or stress testing) study is indispensable.[6][7] Such studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways in a shortened timeframe.[6]

The primary objectives of a forced degradation study are:

-

To establish the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.[7]

The following diagram illustrates a typical workflow for a forced degradation study:

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for subjecting 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride to various stress conditions.

Objective: To assess susceptibility to hydrolysis across a pH range.

Protocol:

-

Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Sampling: Withdraw aliquots at regular intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate susceptibility to oxidation.

Protocol:

-

Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the compound solution.

-

Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Sampling and Analysis: Withdraw aliquots at regular intervals and analyze by HPLC.

Objective: To determine sensitivity to light.

Protocol:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Control: Wrap a control sample in aluminum foil to protect it from light.

-

Exposure: Expose the samples for a specified duration or until significant degradation is observed.

-

Analysis: Analyze both the exposed and control samples by HPLC.

Objective: To assess stability at elevated temperatures.

Protocol:

-

Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 60-80°C).

-

Humidity (optional): For thermolytic and hydrolytic effects, a humidity-controlled oven can be used.

-

Incubation: Heat the sample for a defined period.

-

Sampling and Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.[9]

Potential Degradation Pathways

Based on the structure of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, several degradation pathways can be hypothesized. The following diagram illustrates these potential pathways.

Caption: Plausible degradation pathways for the target compound.

-

Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other oxidative degradation products.[9]

-

Dehydrochlorination: Under basic conditions, intramolecular cyclization could occur via the elimination of HCl to form a reactive aziridinium ion intermediate.

-

Hydrolysis: The C-Cl bond may be susceptible to hydrolysis, particularly under forcing conditions, to yield a hydroxylated analog.

-

Ring Oxidation: The chlorophenyl ring could undergo oxidation, leading to the formation of phenolic or other oxidized derivatives.[9]

Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]

Key Characteristics of a SIAM:

-

Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.

-

Accuracy and Precision: The method must provide accurate and reproducible results.[10]

-

Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range.[10]

-

Sensitivity: The method should be sensitive enough to detect and quantify low levels of degradation products.[10]

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for developing a SIAM for small molecules.[10][11]

Conclusion

The stability and appropriate storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are critical for its effective use in research and development. While specific data for this compound is limited, a comprehensive understanding of its stability profile can be achieved through a systematic approach. By adhering to the recommended storage conditions and employing rigorous forced degradation studies, researchers can ensure the integrity of the compound, leading to reliable experimental outcomes and a solid foundation for further development. The methodologies outlined in this guide provide a robust framework for undertaking such an evaluation, ensuring scientific integrity and trustworthiness in your research endeavors.

References

-

2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

bis(2-chloroethyl)amine hydrochloride - Sdfine. (n.d.). Retrieved from [Link]

-

2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N. (n.d.). PubChem. Retrieved from [Link]

- Arora, P. K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13, 164.

-

Forced degradation studies of amiloride hydrochloride and furosemide. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

-

Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. (2014, January 10). ResearchGate. Retrieved from [Link]

- High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

-

FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved from [Link]

-

Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assyro.com [assyro.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Analytical Profiling & Molecular Characterization of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl

Executive Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2) is a critical process-related impurity, often designated as Lorcaserin Impurity B in pharmaceutical development. Structurally characterized as a

This technical guide provides a definitive breakdown of its molecular weight, physicochemical properties, and analytical detection protocols, designed for researchers optimizing synthesis or conducting impurity fate mapping.

Core Molecular Data

| Property | Value |

| Molecular Formula (Salt) | |

| Molecular Formula (Free Base) | |

| Molecular Weight (Salt) | 268.61 g/mol |

| Exact Mass (Monoisotopic) | 267.035 g/mol (Salt cation |

| Physical State | White to off-white solid (typically hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Theoretical & Calculated Properties[5]

Precise molecular weight determination is essential for High-Resolution Mass Spectrometry (HRMS) workflows. The presence of three chlorine atoms (in the salt form) creates a distinct isotopic envelope that serves as a primary identification fingerprint.

Elemental Composition & Mass Balance

Calculations based on IUPAC standard atomic weights (

| Element | Count | Atomic Mass | Total Mass Contribution |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Chlorine (Cl) | 3 | 35.450 | 106.350 |

| Total MW | 268.606 g/mol |

Isotopic Abundance (MS Signature)

In mass spectrometry (ESI+), the detected species is the protonated free base

-

Base Peak (M): m/z 232.06

-

M+2 Peak: m/z 234.06 (approx. 65% abundance relative to base)

-

M+4 Peak: m/z 236.06 (approx. 10% abundance relative to base)

Note: The salt counter-ion (Cl-) is typically lost in positive electrospray ionization, leaving the dichloro-pattern visible.

Synthesis & Formation Mechanism[6]

Understanding the origin of this impurity is vital for process control. It is typically generated during the chlorination of the corresponding amino-alcohol precursor, often when thionyl chloride (

Reaction Pathway

The transformation involves the nucleophilic substitution of the hydroxyl group on N-(4-chlorophenethyl)-1-aminopropan-2-ol.

Figure 1: Formation pathway via chlorodehydroxylation.[1][2][3] Note that if the precursor is chiral, the mechanism typically proceeds with inversion of configuration (Walden inversion).

Stability & Reactivity: The Aziridinium Risk

Expert Insight: The critical risk associated with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine is its potential to cyclize into an aziridinium ion . This reactive intermediate is a potent alkylating agent, capable of reacting with DNA bases (guanine N7), which classifies this molecule as a potential Genotoxic Impurity (GTI).

Cyclization Mechanism

In neutral or slightly basic aqueous conditions, the lone pair on the nitrogen attacks the

Figure 2: Mechanism of aziridinium ion formation and subsequent alkylation. Stability testing must be conducted in acidic media (pH < 3) to suppress this pathway.

Analytical Protocol: LC-HRMS Quantification

To detect this impurity at ppm levels (required for GTI control), a High-Resolution Mass Spectrometry (HRMS) method is recommended over standard UV-HPLC due to the lack of strong chromophores beyond the phenyl ring.

Method Parameters[2][6]

-

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.

-

Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is crucial to prevent cyclization on-column).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Positive Mode.

System Suitability Criteria (Self-Validating)

-

Mass Accuracy: Observed mass must be within ±5 ppm of theoretical (

232.0654). -

Isotopic Pattern Match: The ratio of A (232) to A+2 (234) must match the theoretical distribution for

(~100:64). -

Retention Time: Must be distinct from the hydrolyzed amino-alcohol product (which elutes earlier due to higher polarity).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link][4]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

-

Pharmacompass. 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl (Lorcaserin Impurity B)[2] Data Sheet. Retrieved from [Link][2]

Sources

- 1. (2R)-1-(4-chlorophenyl)propan-2-amine | C9H12ClN | CID 719679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The substance 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) is not available. Therefore, the information and recommendations provided herein are based on the chemical's structure, data from structurally analogous compounds, and established principles of laboratory safety for handling novel substances with unknown hazards. All personnel must conduct a thorough, institution-specific risk assessment before handling this compound. This guide supplements, but does not replace, a formal risk assessment and adherence to your institution's Chemical Hygiene Plan.

Section 1: Compound Identification and Inferred Hazard Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a secondary amine salt containing both aromatic and aliphatic chlorine atoms. Its structure suggests multiple potential hazards that must be respected in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-chlorophenethyl)propan-1-amine;hydrochloride | - |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |

| Molecular Weight | 268.6 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in water | [2] |

Inferred Hazard Profile

Due to the lack of specific toxicological data, this compound must be treated as hazardous.[3] The hazard profile is inferred from structural analogs:

-

Bis(2-chloroethyl)amine hydrochloride & 2-Chloroethylamine hydrochloride: These analogs are classified as corrosive, causing severe skin burns and eye damage.[4][5] Critically, some chloroethylamines are suspected of causing genetic defects (mutagenicity).[4] The presence of the 2-chloropropylamine moiety in the target compound necessitates extreme caution due to the potential for similar alkylating and mutagenic activity.

-

Phenethylamines: The core phenethylamine structure is associated with psychoactive effects and can be harmful if swallowed, as well as irritating to the skin, eyes, and respiratory system.[[“]][7][8]

-

Chlorinated Hydrocarbons & Amine Hydrochlorides: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[2][9] Amines are incompatible with strong oxidizing agents.[2]

Based on these analogs, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride should be presumed to be:

-

Acutely Toxic: Harmful if swallowed.[5]

-

Corrosive: Capable of causing severe skin burns and serious eye damage.[4][5]

-

Irritant: May cause respiratory irritation.[9]

-

Potential Mutagen: Suspected of causing genetic defects.[4]

Section 2: Risk Assessment and the Hierarchy of Controls

A proactive approach to safety is paramount. The hierarchy of controls is a systematic framework that should guide all experimental planning involving this compound.

-

Elimination/Substitution: The most effective controls. Before starting work, confirm if the use of this specific compound is essential or if a less hazardous, well-characterized alternative could achieve the same research objective.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are mandatory.

-

Administrative Controls: These are procedural changes. This includes developing detailed Standard Operating Procedures (SOPs), designating specific areas for handling, and ensuring comprehensive training for all users.[10]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as the primary means of protection.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the inferred corrosive and potentially mutagenic nature of this compound, robust containment is non-negotiable.

Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions (e.g., weighing, transfers, solution preparation) must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[9]

-

Ventilated Enclosures: For operations like weighing small quantities, a ventilated balance enclosure can provide effective containment.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification and Rationale |

| Hand Protection | Double Gloving Recommended. Inner Glove: Nitrile.Outer Glove: Neoprene or Butyl rubber.[11]Rationale: Nitrile gloves offer poor resistance to some amines and halogenated hydrocarbons.[12] While suitable for incidental splash protection as an inner layer, an outer glove made of a more resistant material like neoprene or butyl rubber is critical for extended work or tasks with higher splash potential. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[9] |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes.[9]A face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as during solution transfers or spill clean-up.[3] |

| Body Protection | A flame-resistant lab coat with tight-fitting cuffs. Ensure the lab coat is fully buttoned.[3] For procedures with a high risk of splashing, consider a chemically resistant apron over the lab coat. Contaminated clothing must be removed immediately and laundered separately.[13] |

| Respiratory Protection | Not typically required if all work is conducted within a certified fume hood. If a risk assessment determines that engineering controls are insufficient to prevent aerosol exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. This requires enrollment in a respiratory protection program with fit-testing. |

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for mitigating risk.

General Safe Handling Workflow

The following workflow outlines the critical stages of handling a potent research chemical.

Weighing and Solution Preparation

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary materials (spatulas, weigh boats, solvents, waste containers) are inside the hood.

-

Weighing Solid: Tare a disposable weigh boat on the balance inside the fume hood. Carefully transfer the required amount of solid using a dedicated spatula, minimizing the creation of dust.

-

Solubilization: Place the weigh boat containing the solid into the receiving flask. Slowly add the solvent to the powder to avoid splashing. Cap the container immediately.

-

Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Spill Response

All spills involving this compound should be treated as major spills due to its inferred hazards.[3]

-

Immediate Actions: Alert personnel in the vicinity and evacuate the immediate area.[3]

-

Exposure: If there is personal exposure, immediately remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Containment: If safe to do so, prevent the spill from spreading by using a spill kit with appropriate absorbent materials. Do not attempt cleanup without proper training and PPE.

-

Reporting: Report the incident to your supervisor and institutional environmental health and safety (EHS) office immediately.

Waste Disposal

All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess solutions) must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal.[3][9]

Section 5: Stability, Reactivity, and Incompatibilities

-

Stability: The compound is likely stable under standard laboratory conditions. It may be hygroscopic (absorb moisture from the air).[2] Store in a tightly sealed container in a cool, dry, well-ventilated place away from light and moisture.[4]

-

Incompatibilities: Based on its functional groups, avoid contact with:

Section 6: Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. The following effects are inferred from structural analogs and must be assumed until proven otherwise.

-

Acute Toxicity: Harmful if swallowed.[5][8] Ingestion may cause chemical burns to the gastrointestinal tract.

-

Skin and Eye Damage: Presumed to be corrosive. Direct contact will likely cause severe skin burns and serious, potentially irreversible, eye damage.[4][5]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation or chemical burns to the respiratory tract.[7][9]

-

Mutagenicity: The chloroethylamine structural motif is found in nitrogen mustards, which are known alkylating agents and mutagens. Therefore, this compound must be handled as a suspected mutagen.[4]

-

Systemic and Neurological Effects: Phenethylamines can have stimulant-like effects on the central nervous system. Systemic absorption could lead to adverse cardiovascular and neuropsychiatric effects such as increased heart rate, anxiety, and agitation.[[“]][7]

Section 7: First-Aid and Emergency Procedures

In any case of exposure, seek immediate medical attention and provide the medical team with the compound name and any available safety information.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][9]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

-

Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information. Retrieved from [Link]

-

International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

-

Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

-

Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

- 1. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. twu.edu [twu.edu]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. consensus.app [consensus.app]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. compliancy-group.com [compliancy-group.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. gloves.com [gloves.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride potential biological activity

The following technical guide provides an in-depth analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride , focusing on its chemical reactivity, predicted pharmacological profile, and significance as a reactive intermediate in pharmaceutical synthesis.

Subtitle: Reactive Mechanisms, Aziridinium Kinetics, and Pharmacological Implications of Lorcaserin Impurity B

Executive Summary & Chemical Identity

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2) is a secondary amine characterized by a

This compound possesses a latent electrophilic potential.[1] Under physiological conditions (pH 7.4), the free base spontaneously cyclizes to form a highly reactive aziridinium ion .[1] This transient species drives its biological activity, transforming the molecule from a passive ligand into a potent, irreversible alkylating agent capable of covalently modifying monoamine transporters and receptors.

Chemical Properties Table

| Property | Specification |

| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine hydrochloride |

| CAS Number | 953789-37-2 |

| Molecular Formula | |

| Molecular Weight | 268.61 g/mol |

| Functional Class | |

| Key Reactivity | Intramolecular cyclization to Aziridinium |

| Pharmaceutical Context | Precursor/Impurity in Lorcaserin synthesis |

Mechanism of Action: The Aziridinium Trap

The biological activity of this compound is not dictated by the linear amine itself, but by its conversion to a cyclic aziridinium intermediate.[1] This mechanism is shared with neurotoxins like DSP-4 and Xylamine .[1]

Kinetic Pathway[1]

-

Deprotonation: At physiological pH, a fraction of the protonated amine (

) deprotonates to the free amine ( -

Intramolecular Cyclization: The nucleophilic nitrogen attacks the

-carbon (C2 of the propyl chain), displacing the chloride leaving group.[1] -

Aziridinium Formation: This results in a positively charged, strained 3-membered aziridinium ring.[1]

-

Nucleophilic Attack: Biological nucleophiles (e.g., Cysteine-SH, Aspartate-COO⁻) attack the ring, relieving strain and forming a stable covalent bond.[1]

Visualization of Reaction Kinetics

The following diagram illustrates the transformation from the stable salt to the reactive alkylating species.

Caption: Kinetic pathway showing the bifurcation between therapeutic synthesis and biological toxicity via the aziridinium intermediate.[1][2][4][5][6][7][8][9][10][11][12]

Predicted Biological Activity & Pharmacology

Based on Structure-Activity Relationships (SAR) of analogous

Target Recognition (The "Address")

The 4-chlorophenethylamine backbone serves as the "address" moiety.[1] This scaffold has high affinity for:

-

Serotonin Transporter (SERT): 4-chloro substitutions on phenethylamines (e.g., 4-Chloroamphetamine) drastically increase SERT affinity.[1]

-

Dopamine Transporter (DAT): Secondary affinity target.[1]

-

Vesicular Monoamine Transporter (VMAT2): Potential substrate.[1]

Covalent Modification (The "Message")

Once the molecule binds to the transporter or receptor via the phenethylamine backbone, the aziridinium moiety reacts with nearby amino acid residues.[1]

-

Mechanism: Irreversible alkylation.[1]

-

Outcome: Permanent inactivation of the transporter (turnover requires new protein synthesis).[1]

-

Toxicity: High potential for serotonergic neurotoxicity.[1] Similar agents cause long-term depletion of serotonin (5-HT) levels.[1]

Comparative Pharmacology Table

| Compound | Structure Class | Primary Target | Mechanism |

| 2-Chloro-N-(4-chlorophenethyl)... | SERT / 5-HT2C | Irreversible Alkylation | |

| DSP-4 | NET (Norepinephrine) | Irreversible Alkylation | |

| 4-Chloroamphetamine (PCA) | Amphetamine | SERT / VMAT | Releaser / Neurotoxin |

| Lorcaserin | Benzazepine | 5-HT2C | Agonist (Reversible) |

Synthetic Context: Lorcaserin Impurity B

In drug development, this compound is critical not as a drug, but as a Genotoxic Impurity (GTI) .[1] It is the immediate linear precursor to Lorcaserin.[1]

Cyclization Chemistry

The synthesis of Lorcaserin involves the cyclization of this linear amine.[1]

-

Intended Reaction: Friedel-Crafts intramolecular alkylation where the carbocation (or aziridinium) attacks the aromatic ring to close the 7-membered benzazepine ring.[1]

-

Impurity Risk: If the reaction is incomplete, the linear 2-chloro amine remains.[1] Due to its alkylating nature, regulatory bodies (FDA/EMA) require strict control of this impurity (typically < 10 ppm) in the final drug substance.[1]

Experimental Protocols

Warning: This compound is a potent alkylating agent.[1] All procedures must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).[1]

Protocol: Detection of Aziridinium Formation (NMR Kinetics)

This assay validates the reactivity of the compound under physiological conditions.[1]

Materials:

Methodology:

-

Baseline Scan: Dissolve 2 mg of the HCl salt in

(acidic pH keeps it stable). Acquire a T0 spectrum.[1] Note the chemical shift of the -

Initiation: Adjust pH to 7.4 using NaOD/DCl.

-

Kinetic Loop: Acquire spectra every 5 minutes for 60 minutes at 37°C.

-

Analysis: Monitor the disappearance of the linear alkyl signals and the appearance of the aziridinium ring protons (typically shifted upfield to ~2.5–3.0 ppm, complex splitting).

-

Validation: The half-life (

) of cyclization can be calculated from the integration decay.[1]

Protocol: Thiosulfate Alkylation Assay (Chemical Reactivity)

A surrogate assay to predict biological alkylation potential without using biological tissue.[1]

Reagents:

-

Sodium Thiosulfate (Nucleophile)[1]

-

Nitrobenzylpyridine (NBP) reagent (Colorimetric indicator for alkylation)[1]

Workflow:

-

Incubate compound (1 mM) with Sodium Thiosulfate (10 mM) in PBS (pH 7.4) at 37°C for 1 hour.

-

Add NBP reagent and heat to 100°C for 5 minutes.

-

Cool and add alkaline acetone.

-

Readout: Measure absorbance at 560 nm (Purple color indicates alkylation).

-

Control: Compare against a known mustard (e.g., Mechlorethamine) and a non-reactive analog.[1]

Safety & Toxicology Profile

-

Hazard Class: Mutagenic / Genotoxic / Vesicant.[1]

-

Acute Toxicity: Likely high.[1]

-chloroamines can cause tissue necrosis upon contact and neurological damage upon systemic absorption.[1] -

Handling: Treat as a "Suspected Carcinogen."[1] Use closed-system handling where possible. In case of spill, neutralize with 10% Sodium Thiosulfate solution (converts the alkylator to a non-toxic thiosulfate ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534339, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. Retrieved from [Link][1]

-

European Medicines Agency (2012). Assessment Report: Belviq (Lorcaserin).[1] (Discusses synthesis impurities and control of chlorinated intermediates). Retrieved from [Link][1]

-

Ross, S. B. (2006). Structural requirements for the irreversible inhibition of the uptake of noradrenaline by the locus coeruleus neurons.[1] (Foundational work on beta-haloamine neurotoxins like DSP-4).[1] British Journal of Pharmacology.[1] Retrieved from [Link]

Sources

- 1. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride | C5H12Cl3N | CID 3040665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-chloro-N-ethyl-N-methylpropan-1-amine | C6H14ClN | CID 21398544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 953789-37-2: Benzeneethanamine, 4-chloro-N-(2-chloropr… [cymitquimica.com]

- 11. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-(2-chloroethyl)propan-1-amine | C5H12ClN | CID 3045065 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (Lorcaserin Impurity B)

Abstract

This technical guide provides a comprehensive review of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a significant process-related impurity of the weight-management drug Lorcaserin, where it is designated as Lorcaserin Impurity B[1]. This document delineates the compound's chemical identity, proposes a plausible synthetic origin based on the manufacturing process of Lorcaserin, outlines methods for its analytical characterization, and discusses its potential pharmacological and toxicological implications. By contextualizing this molecule as a pharmaceutical impurity, this guide underscores the critical need for its monitoring and control in drug substance manufacturing to ensure patient safety and therapeutic efficacy. Methodologies for synthesis and analysis are presented with a focus on the causal reasoning behind experimental choices, providing field-proven insights for researchers in medicinal chemistry and pharmaceutical development.

Introduction and Identification

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative primarily known in the pharmaceutical industry as a process-related impurity in the synthesis of Lorcaserin[1][2]. Lorcaserin is a selective 5-HT₂C receptor agonist formerly used for chronic weight management[3][4]. As with any Active Pharmaceutical Ingredient (API), the identification and control of impurities are mandated by regulatory bodies to ensure the safety and purity of the final drug product. Lorcaserin Impurity B represents a classic challenge in process chemistry, where side reactions between starting materials or intermediates can lead to the formation of undesired, structurally related compounds[2][4]. Understanding the properties and genesis of this impurity is therefore essential for process optimization, analytical method development, and quality control in the manufacturing of Lorcaserin.

Chemical Identity and Properties

The fundamental chemical and physical properties of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride | [1] |

| Synonyms | Lorcaserin Impurity B, 4-chloro-N-(2-chloropropyl)benzeneethanamine HCl | [1] |

| CAS Number | 953789-37-2 | [1] |

| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |

| Molecular Weight | 268.61 g/mol | [1] |

| Canonical SMILES | CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl | [1] |

| InChI Key | ARSNVFGYXNWTPK-UHFFFAOYSA-N | [1] |

Plausible Synthesis and Mechanism of Formation

While a direct, intentional synthesis of Lorcaserin Impurity B is not commonly published, its formation can be logically deduced as a side reaction during the synthesis of Lorcaserin. The established synthesis of Lorcaserin often involves the reaction of a phenethylamine precursor with a propylamine derivative[5][6].

A plausible route for the inadvertent formation of Impurity B involves the N-alkylation of 4-chlorophenethylamine (1) with 1,2-dichloropropane (2) . This reaction can occur as a side pathway if 1,2-dichloropropane is present as a reagent or an impurity in other chlorinated starting materials used in the main synthesis.

Caption: Plausible synthetic pathway for Lorcaserin Impurity B.

Proposed Laboratory Synthesis Protocol

This protocol describes a method for the intentional synthesis of the impurity for use as an analytical reference standard.

Objective: To synthesize 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride as a reference standard.

Materials:

-

4-Chlorophenethylamine

-

1,2-Dichloropropane

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (2M in diethyl ether)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chlorophenethylamine in dichloromethane. Add 2.0 equivalents of sodium bicarbonate, which acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

N-Alkylation: Add 1.1 equivalents of 1,2-dichloropropane to the mixture. The slight excess of the dichloropropane ensures complete consumption of the starting amine. The primary amine of 4-chlorophenethylamine acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dichloropropane in an Sₙ2 reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This prevents the formation of di-alkylation byproducts.

-

Aqueous Workup: Quench the reaction by adding deionized water. Separate the organic layer, and wash it sequentially with water and brine to remove inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude free base of the impurity.

-

Salt Formation: Dissolve the crude product in a minimal amount of a non-polar solvent like diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any soluble impurities, and dry under vacuum to yield the final product, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Self-Validation: The identity and purity of the synthesized standard must be rigorously confirmed using the analytical methods described in the following section. Purity is typically assessed by HPLC, while identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the structure of the synthesized reference standard and for quantifying the impurity in batches of Lorcaserin API. While specific, published experimental spectra for this compound are scarce, its expected analytical profile can be predicted based on its structure and data from analogous compounds.

Chromatographic Analysis (HPLC)

A validated, stability-indicating HPLC method is the standard for quantifying Lorcaserin and its process-related impurities[3][7].

-

Typical Column: A reverse-phase column, such as a Phenyl-Hexyl or C18, provides good separation for phenethylamine derivatives[7].

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic phase (e.g., acetonitrile/methanol) is effective for resolving the main API from its impurities[3][7].

-

Detection: UV detection at approximately 220 nm is suitable for this class of compounds[7].

-

Expected Retention: As a more lipophilic and less polar compound than some other potential impurities, Impurity B would be expected to have a distinct retention time from Lorcaserin under reverse-phase conditions.

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the free base (C₁₁H₁₅Cl₂N), the expected monoisotopic mass is approximately 231.06 g/mol . Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 232. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for unambiguous structure elucidation. The predicted chemical shifts (δ) in ppm for the hydrochloride salt in a solvent like DMSO-d₆ are outlined below.

| Proton Assignment (Structure below) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a (Ar-H) | 7.25 - 7.45 | Doublet (AA'BB') | 2H | Aromatic protons ortho to the chlorine atom are deshielded. |

| H-b (Ar-H) | 7.15 - 7.35 | Doublet (AA'BB') | 2H | Aromatic protons meta to the chlorine atom. |

| H-c (-CH-) | 4.20 - 4.40 | Multiplet | 1H | Methine proton adjacent to a chlorine atom is significantly deshielded. |

| H-d (-CH₂-N) | 3.10 - 3.30 | Multiplet | 2H | Methylene group adjacent to the protonated nitrogen. |

| H-e (-CH₂-) | 2.90 - 3.10 | Multiplet | 2H | Methylene group adjacent to the aromatic ring. |

| H-f (-CH₂-N) | 2.75 - 2.95 | Multiplet | 2H | Methylene group adjacent to the protonated nitrogen. |

| H-g (-CH₃) | 1.40 - 1.55 | Doublet | 3H | Methyl group adjacent to the chlorinated methine. |

| H-h (N-H₂⁺) | 8.50 - 9.50 | Broad Singlet | 2H | Protons on the ammonium nitrogen; chemical shift is concentration and solvent dependent. |

(Illustrative structure for NMR assignments)

Caption: Workflow for the identification and quantification of impurities.

Pharmacological and Toxicological Considerations

There is no specific pharmacological or toxicological data available in the public domain for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. However, its structural class provides a basis for a reasoned assessment of potential biological activity and risks.

Structural Analogy to Phenethylamines

The core structure is that of a substituted phenethylamine, a class of compounds known to contain a vast number of psychoactive substances, including stimulants, hallucinogens, and entactogens[8]. These compounds often exert their effects by interacting with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin)[8].

The presence of a chlorine atom on the phenyl ring and an alkyl chain can significantly modify the pharmacological profile, often increasing lipophilicity and altering receptor binding affinity. Therefore, it is plausible that Lorcaserin Impurity B could possess some level of CNS activity.

Toxicology and Rationale for Control

Given the potential for biological activity, controlling the level of this impurity in the final Lorcaserin drug product is critical. The toxicological profile of many substituted phenethylamines includes risks of cardiovascular events (hypertension, tachycardia) and neuropsychiatric effects (agitation, hallucinations, seizures)[[“]][10].

Regulatory guidelines (e.g., ICH Q3A/B) mandate that impurities above a certain threshold (typically >0.10-0.15%) be identified and qualified through toxicological studies. The presence of Lorcaserin Impurity B must be monitored and kept below established specification limits to ensure that the safety and efficacy profile of Lorcaserin is not adversely affected[4].

Conclusion

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, or Lorcaserin Impurity B, serves as an important case study in pharmaceutical process chemistry and quality control. While not a compound of direct therapeutic interest, its identity as a process-related impurity in the manufacture of Lorcaserin necessitates a thorough understanding of its chemical properties, synthesis, and potential biological effects. This guide has provided a framework for this understanding by proposing a plausible synthetic origin, outlining a comprehensive analytical characterization strategy, and discussing its toxicological relevance based on its structural class. For researchers and professionals in drug development, the rigorous study of such impurities is a fundamental component of delivering safe and effective medicines.

References

-

Synthesis and characterization of impurities of dolutegravir. PubMed Central. Available at: [Link]

-

Synthesis of enantiopure antiobesity drug lorcaserin. ResearchGate. Available at: [Link]

-

Lorcaserin EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

-

A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. PubMed. Available at: [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. Available at: [Link]

-

A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. ResearchGate. Available at: [Link]

-

Lorcaserin Impurities and Related Compound. Veeprho. Available at: [Link]

-

2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. PharmaCompass. Available at: [Link]

-

Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. PubMed. Available at: [Link]

-